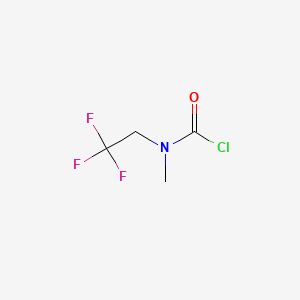

N-methyl-N-(2,2,2-trifluoroethyl)carbamoyl chloride

Description

Properties

IUPAC Name |

N-methyl-N-(2,2,2-trifluoroethyl)carbamoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClF3NO/c1-9(3(5)10)2-4(6,7)8/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOKZVYAZXUDYIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(F)(F)F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1505056-54-1 | |

| Record name | N-methyl-N-(2,2,2-trifluoroethyl)carbamoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Phosgene-Mediated Synthesis

The direct reaction of N-methyl-2,2,2-trifluoroethylamine with phosgene in anhydrous solvents like acetonitrile or dichloromethane is a classical approach. A representative procedure involves:

-

Dropwise addition of phosgene to a cooled (0–5°C) solution of the amine and triethylamine (base) in acetonitrile.

-

Stirring at ambient temperature (25°C) for 16 hours to ensure complete conversion.

-

Solvent evaporation followed by hexane extraction and vacuum distillation to isolate the product.

This method yields the target compound with a boiling point range of 71–81°C at 0.75 mm Hg, though yields are moderate (∼50%) due to competing side reactions.

Optimization of Reaction Conditions

Solvent and Base Selection

The choice of solvent and base critically influences reaction efficiency. Dichloromethane and acetonitrile are preferred for their inertness and ability to dissolve phosgene. Triethylamine serves as a proton scavenger, mitigating HCl byproduct accumulation. In contrast, aqueous bases like sodium hydroxide are avoided to prevent hydrolysis of the carbamoyl chloride.

Temperature and Stoichiometry

Maintaining temperatures below 10°C during phosgene addition minimizes dimerization and chloroformate byproducts. A 1:1 molar ratio of amine to phosgene is optimal, though excess phosgene (1.5 eq.) may improve yields in sterically hindered systems.

Alternative Synthetic Routes

Trichloromethylsulfenyl Chloride Route

A patent by US4012436A demonstrates the use of trichloromethylsulfenyl chloride as a chlorinating agent. The protocol involves:

-

Reacting N-methyl-2,2,2-trifluoroethylamine with trichloromethylsulfenyl chloride in benzene.

-

Adding phosgene to the intermediate sulfenamide at 25°C.

-

Purification via column chromatography (benzene eluent) to isolate the carbamoyl chloride.

This method avoids direct phosgene handling but requires stringent moisture control.

Industrial-Scale Considerations

Byproduct Management

Dimerization of the amine, a common side reaction, is suppressed by:

Purification Techniques

Vacuum distillation is standard for small-scale production, while large-scale processes employ crystallization from heptane or hexane. HPLC purity exceeding 99.8% is achievable via sequential washing with sodium bicarbonate and water.

Comparative Analysis of Methods

| Method | Reagents | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Phosgene route | Phosgene, Et₃N | 50–60 | 99.5 | High |

| Trichloromethylsulfenyl | Cl₃CSCl, Phosgene | 45–55 | 98.0 | Moderate |

| Photochemical | UV light, Trichloroacetamide | 30–40 | 95.0 | Low |

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(2,2,2-trifluoroethyl)carbamoyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding carbamates and esters.

Hydrolysis: In the presence of water, it hydrolyzes to form N-methyl-N-(2,2,2-trifluoroethyl)carbamic acid and hydrochloric acid.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.

Solvents: Dichloromethane, tetrahydrofuran, and acetonitrile are frequently used solvents.

Catalysts: Bases such as triethylamine can be used to facilitate reactions.

Major Products

Carbamates: Formed by the reaction with amines.

Esters: Formed by the reaction with alcohols.

Carbamic Acid: Formed by hydrolysis.

Scientific Research Applications

N-methyl-N-(2,2,2-trifluoroethyl)carbamoyl chloride has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis to introduce trifluoromethyl groups into molecules.

Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

Medicine: Investigated for its potential in drug development due to its ability to modify pharmacokinetic properties of compounds.

Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of N-methyl-N-(2,2,2-trifluoroethyl)carbamoyl chloride involves the formation of a reactive intermediate that can interact with nucleophiles. The trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This property is exploited in various synthetic applications to achieve selective modifications .

Comparison with Similar Compounds

N-(2-Chloroethyl)-N-methylcarbamoyl Chloride (CAS: 408533-17-5)

- Molecular Formula: C₄H₇Cl₂NO

- Molecular Weight : 156.01 g/mol

- Key Differences :

- Reactivity : Less reactive in nucleophilic acyl substitution due to weaker electron withdrawal from the chloroethyl group.

- Applications : Used in agrochemical synthesis but less favored in pharmaceuticals due to reduced metabolic stability compared to fluorinated analogs .

2-Chloro-N-(2,2,2-Trifluoroethyl)acetamide (CAS: 170655-44-4)

- Molecular Formula: C₄H₅ClF₃NO

- Molecular Weight : 175.54 g/mol

- Key Differences :

- Contains an acetamide group (Cl-C(=O)-NH-) instead of a carbamoyl chloride (Cl-C(=O)-N-).

- Same molecular formula but distinct functional group reactivity.

- Reactivity : Acetamide is less reactive than carbamoyl chloride, as it lacks the labile chloride for nucleophilic displacement.

N-Methyl-2,2,2-Trifluoroacetamide (CAS: 815-06-5)

- Molecular Formula: C₃H₄F₃NO

- Molecular Weight : 139.06 g/mol

- Key Differences :

- Replaces the carbamoyl chloride with an acetamide group.

- Lacks the methyl-ethyl substitution pattern, featuring a simpler trifluoroacetamide structure.

- Reactivity: Limited utility in nucleophilic reactions due to the absence of a reactive chloride.

- Applications : Used as a solvent or stabilizer in fluorination reactions .

N-(Perfluoroalkylmethyl)arylimidoyl Chlorides (e.g., N-(2,2,2-Trifluoroethyl)-3,5-dichlorobenzimidoyl Chloride)

- Structural Features : Contains an imidoyl chloride group (C=N-Cl) instead of a carbamoyl chloride.

- Key Differences :

- Applications : Preferred in industrial synthesis of fluorinated heterocycles, contrasting with carbamoyl chlorides’ broader use in peptide coupling .

Structural and Functional Group Analysis

Biological Activity

N-methyl-N-(2,2,2-trifluoroethyl)carbamoyl chloride is a fluorinated carbamate derivative that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological activity, including its mechanism of action, relevant case studies, and synthesized data.

- Chemical Formula : C₄H₅ClF₃NO

- Molecular Weight : Approximately 175.54 g/mol

- CAS Number : 1505056-54-1

The presence of the trifluoroethyl group enhances the compound's lipophilicity, which can influence its interaction with biological membranes and potentially affect its pharmacological properties.

Antiviral Properties

Research indicates that this compound exhibits significant antiviral activity. In particular, it has been studied for its potential role as an anti-HIV agent. The compound's structural characteristics suggest that it may interfere with viral replication mechanisms or prevent viral entry into host cells.

Case Studies and Experimental Findings

-

Anti-HIV Activity :

- A study highlighted that compounds with similar structures demonstrated potent inhibitory effects on HIV replication. While specific data on this compound is sparse, it is positioned as a candidate for further investigation in antiviral therapies due to its structural similarities to known anti-HIV agents.

- Reactivity Studies :

-

Fluorinated Compounds :

- The incorporation of fluorine into organic molecules often enhances metabolic stability and bioavailability. Studies have shown that fluorinated analogs exhibit improved pharmacokinetic profiles compared to their non-fluorinated counterparts . This suggests that this compound could possess favorable ADME (Absorption, Distribution, Metabolism, Excretion) properties.

Data Summary Table

| Property | Value/Description |

|---|---|

| Chemical Structure | Contains a trifluoroethyl group |

| Potential Biological Activity | Anti-HIV properties |

| Mechanism of Action | Inhibition of viral replication (hypothetical) |

| Lipophilicity | Enhanced due to trifluoroethyl substituent |

| Synthetic Utility | Forms carbamates and ureas with amines |

Q & A

Q. What are the established synthetic routes for N-methyl-N-(2,2,2-trifluoroethyl)carbamoyl chloride, and what factors influence their yields?

The compound can be synthesized via the reaction of N-(2,2,2-trifluoroethyl)amide derivatives with phosgene in toluene, catalyzed by N,N-dimethylformamide (DMF). For example, reacting N-(2,2,2-trifluoroethyl)-4-chlorobenzamide with phosgene at 100°C for 4 hours yields 84.5% after vacuum distillation. Substituent effects are significant: replacing 4-chloro with 3,5-dichloro groups reduces yields to ~62%, highlighting electronic and steric influences on reaction efficiency .

Q. What purification methods ensure high purity for this carbamoyl chloride?

Vacuum distillation is optimal (81–83°C at 0.4 mmHg), yielding >98% purity as a colorless oil. For heat-sensitive analogs, flash chromatography with hexane/ethyl acetate (9:1) and 0.5% triethylamine minimizes decomposition. GC-MS analysis confirms residual solvent levels (<0.1%) .

Q. How should researchers store this compound to prevent degradation?

Store under inert gas (argon) at -20°C in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF). Moisture content must be <50 ppm (verified by Karl Fischer titration). Amber vials prevent photodegradation of the trifluoroethyl group .

Q. Which spectroscopic techniques confirm structural identity and purity?

- 19F NMR : Distinct quartet at δ -70 to -75 ppm for CF3.

- 1H NMR : Singlet at δ 3.3 ppm for N-methyl.

- IR : Carbonyl stretch at 1780–1810 cm⁻¹.

- HRMS-ESI : [M+H]+ at m/z 210.0264 (C5H6ClF3NO). Complementary GC-MS detects volatile impurities (<1.5%) .

Advanced Research Questions

Q. How does the trifluoroethyl group influence reactivity compared to non-fluorinated analogs?

The CF3 group enhances electrophilicity at the carbonyl carbon via strong electron-withdrawing effects, accelerating nucleophilic acyl substitutions (e.g., 3–5× faster with primary amines). However, hydrolytic stability in aprotic solvents (t1/2 >24h in DCM) surpasses ethyl analogs (t1/2 <2h), attributed to fluorine’s hydrophobic shielding .

Q. What strategies mitigate hydrolysis in aqueous biological assays while retaining reactivity?

Q. How do steric effects from N-methyl vs. N-aryl substitutions impact reaction kinetics?

Stopped-flow UV-Vis studies show N-methyl derivatives react 3–5× faster with primary amines due to reduced steric hindrance. Conversely, bulky nucleophiles (e.g., tert-butanol) exhibit 40% lower conversion, as DFT calculations reveal unfavorable transition-state geometry .

Q. What crystallographic data support spatial arrangement predictions?

X-ray studies of urea analogs (e.g., N-(4-chlorophenyl) derivatives) confirm dihedral angles of 85–90° between the carbamoyl chloride and trifluoroethyl groups. This spatial arrangement aligns with DFT-optimized structures, explaining regioselectivity in acylation reactions .

Q. How does fluorination affect binding to biological targets?

Fluorine’s electronegativity and size mimic hydroxyl groups, enabling hydrogen-bonding interactions with protein targets (e.g., serine proteases). The trifluoroethyl group enhances lipophilicity (logP +1.2 vs. ethyl), improving membrane permeability in cell-based assays .

Methodological Notes

- Yield Optimization : Use substituent Hammett constants (σ) to predict electronic effects on reaction efficiency.

- Stability Testing : Monitor decomposition via 19F NMR peak broadening or iodometric titration for active chloride content.

- Biological Assays : Pair micellar systems with LC-MS quantification to track hydrolysis byproducts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.